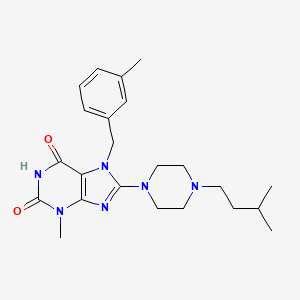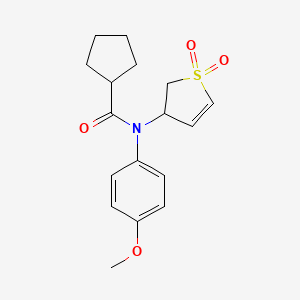![molecular formula C18H20N2O3S B2398208 4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide CAS No. 953206-47-8](/img/structure/B2398208.png)
4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a sulfonamide derivative with a molecular formula of C20H22N2O3S and a molecular weight of 382.47 g/mol.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes, leading to altered physiological processes. For instance, its inhibitory activity against carbonic anhydrase leads to reduced production of bicarbonate ions, which affects various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme targeted. For instance, its inhibitory activity against α-glucosidase leads to reduced glucose absorption, which has potential applications in the treatment of diabetes. Additionally, its anti-inflammatory properties can be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide in lab experiments include its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying various physiological processes. Its anti-inflammatory and anti-tumor properties also make it a potential candidate for drug discovery. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For research on 4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide include exploring its potential applications in the treatment of diabetes and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug development. Its potential interactions with other drugs and its pharmacokinetics also require further investigation.
Synthesemethoden
The synthesis of 4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can be achieved through several methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine in the presence of a base such as triethylamine. Other methods involve the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-methylphenyl)-2-pyrrolidinone followed by the addition of N-methyl-1,2-ethanediamine.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and α-glucosidase, which are involved in various physiological processes. Additionally, it has been shown to possess anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-9-16(10-6-13)24(22,23)19-15-8-7-14(2)17(12-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLULYFZPPGIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)
![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)
![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)